Hydroxindasate

Description

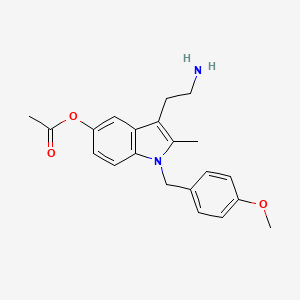

Hydroxindasate (CAS: 7008-14-2) is a chemical compound with the molecular formula C₂₁H₂₄N₂O₃ and the IUPAC name 3-(2-aminoethyl)-1-(p-methoxybenzyl)-2-methylindol-5-ol acetate ester . It is recognized as a diuretic and serotonin antagonist, though it has never been commercially marketed . Structurally, it features an indole core substituted with a methoxybenzyl group, an aminoethyl side chain, and an acetylated hydroxyl group, as depicted in its SMILES notation: O(C1CC2C(C(N(C2CC1)CC1CCC(OC)CC1)C)CCN)C(=O)C .

Regulatory bodies classify this compound under unique identifiers:

Properties

CAS No. |

7008-14-2 |

|---|---|

Molecular Formula |

C21H24N2O3 |

Molecular Weight |

352.4 g/mol |

IUPAC Name |

[3-(2-aminoethyl)-1-[(4-methoxyphenyl)methyl]-2-methylindol-5-yl] acetate |

InChI |

InChI=1S/C21H24N2O3/c1-14-19(10-11-22)20-12-18(26-15(2)24)8-9-21(20)23(14)13-16-4-6-17(25-3)7-5-16/h4-9,12H,10-11,13,22H2,1-3H3 |

InChI Key |

FEPRMHVEXSXGPN-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN |

Canonical SMILES |

CC1=C(C2=C(N1CC3=CC=C(C=C3)OC)C=CC(=C2)OC(=O)C)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxindasate can be synthesized through a series of chemical reactions involving the appropriate precursors. The synthetic route typically involves the reaction of 3-(2-aminoethyl)-1-(p-methoxybenzyl)-2-methylindol-5-ol with acetic anhydride to form the acetate ester . The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-purity reagents and advanced purification techniques to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Hydroxindasate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Hydroxindasate has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials

Mechanism of Action

The mechanism of action of Hydroxindasate involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Pharmacological Comparison

The following table highlights key differences between Hydroxindasate and related diuretics:

Key Observations:

Structural Differences: this compound’s indole core distinguishes it from thiazides like Indapamide and Hydroflumethiazide, which share a benzothiadiazine or benzamide scaffold. This structural divergence likely influences receptor binding and pharmacokinetics .

Mechanistic Divergence: this compound’s dual action (diuretic + serotonin antagonism) contrasts with thiazides, which act solely on electrolyte reabsorption.

Regulatory and Clinical Status :

Pharmacokinetic and Regulatory Insights

- Indapamide : Exhibits prolonged half-life (~14 hours) due to lipophilic properties, enabling once-daily dosing .

- Hydroflumethiazide : Shorter half-life (~2 hours) necessitates multiple doses daily .

Regulatory classifications further differentiate these compounds:

| Compound | FDA Schedule | EMA Status | WHO ATC Code |

|---|---|---|---|

| This compound | Unmarketed | SUB08072MIG | Not assigned |

| Indapamide | Approved | SUB08169MIG | C03BA11 |

| Hydroflumethiazide | Approved | Not listed in XEVMPD | C03AA02 |

Biological Activity

Hydroxindasate, a compound derived from the 8-hydroxyquinoline family, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on various studies.

1. Chemical Structure and Synthesis

This compound is characterized by its 8-hydroxyquinoline backbone, which is known for conferring multiple pharmacological properties. The synthesis of this compound typically involves the modification of the 8-hydroxyquinoline structure to enhance its biological activity. Recent studies have demonstrated various synthetic routes that yield this compound with high purity and yield, allowing for extensive biological testing.

2.1 Antiviral Activity

This compound has shown promising antiviral properties. In vitro studies indicate that it exhibits significant inhibitory effects against several viral strains, including H1N1 influenza. For instance, docking studies reveal that this compound binds effectively to viral proteins, suggesting a mechanism of action that could rival established antiviral drugs like Tamiflu .

2.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. This compound demonstrates potent activity against various bacterial strains, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values for these pathogens have been reported as low as 6.72 mg/mL, indicating strong bactericidal effects .

2.3 Anti-inflammatory Effects

In addition to its antimicrobial and antiviral activities, this compound exhibits anti-inflammatory properties. Experimental models have shown that it significantly reduces inflammation in carrageenan-induced edema in rats, with inhibition rates reaching up to 94% . This suggests potential applications in treating inflammatory diseases.

3.1 In Vitro Studies

A series of in vitro experiments have been conducted to assess the biological activity of this compound:

| Activity Type | Test Method | Results |

|---|---|---|

| Antiviral | Docking studies | Binding affinity: -6.6 kcal/mol |

| Antimicrobial | MIC tests | Effective against E. coli (6.72 mg/mL) |

| Anti-inflammatory | Edema model | 94% inhibition at 3 hours |

These findings underscore the compound's multifaceted biological activity and its potential as a therapeutic agent.

3.2 In Vivo Studies

Further research includes in vivo assessments where this compound was administered to animal models to evaluate systemic effects and toxicity profiles. Preliminary results indicate that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses.

4. Conclusion and Future Directions

This compound represents a promising candidate for further pharmacological development due to its diverse biological activities, including antiviral, antimicrobial, and anti-inflammatory effects. Ongoing research aims to elucidate its mechanisms of action more clearly and explore its potential in clinical settings.

Future studies should focus on:

- Detailed pharmacokinetic profiles.

- Long-term toxicity assessments.

- Clinical trials to evaluate efficacy in human subjects.

The versatility of this compound makes it a valuable subject for ongoing research in medicinal chemistry and pharmacology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.